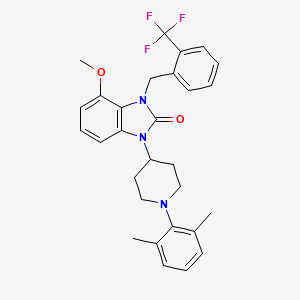

C5aR1 antagonist 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H30F3N3O2 |

|---|---|

Molecular Weight |

509.6 g/mol |

IUPAC Name |

1-[1-(2,6-dimethylphenyl)piperidin-4-yl]-4-methoxy-3-[[2-(trifluoromethyl)phenyl]methyl]benzimidazol-2-one |

InChI |

InChI=1S/C29H30F3N3O2/c1-19-8-6-9-20(2)26(19)33-16-14-22(15-17-33)35-24-12-7-13-25(37-3)27(24)34(28(35)36)18-21-10-4-5-11-23(21)29(30,31)32/h4-13,22H,14-18H2,1-3H3 |

InChI Key |

ONKTXFDNNPZTSN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2CCC(CC2)N3C4=C(C(=CC=C4)OC)N(C3=O)CC5=CC=CC=C5C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of C5aR1 Antagonism: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of C5a Receptor 1 (C5aR1) antagonists. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the C5aR1 signaling pathway, experimental protocols for antagonist characterization, and a summary of quantitative data for key antagonists.

The C5a-C5aR1 Axis: A Key Driver of Inflammation

The complement system is a crucial component of innate immunity, and its activation leads to the generation of the potent pro-inflammatory anaphylatoxin, C5a. C5a exerts its effects primarily through the G protein-coupled receptor (GPCR), C5a Receptor 1 (C5aR1), also known as CD88.[1] The engagement of C5a with C5aR1 on the surface of immune cells, particularly neutrophils and macrophages, triggers a cascade of intracellular signaling events. These events culminate in a robust inflammatory response characterized by chemotaxis, degranulation, and the release of pro-inflammatory cytokines and chemokines.[1][2] Dysregulation of the C5a-C5aR1 axis is implicated in the pathogenesis of a wide range of inflammatory and autoimmune diseases, making C5aR1 an attractive therapeutic target.[1]

C5aR1 antagonists are compounds that bind to C5aR1 and block the downstream signaling initiated by C5a. These antagonists can be broadly categorized into two main classes:

-

Peptidic Antagonists: These are typically cyclic or linear peptides derived from the C-terminus of C5a. A well-known example is PMX53.[3]

-

Non-peptidic Small Molecule Antagonists: These are orally bioavailable small molecules that often act as allosteric modulators. Avacopan is a clinically approved example of this class.

The primary mechanism of action for C5aR1 antagonists is to competitively or non-competitively inhibit the binding of C5a to the receptor, thereby preventing the conformational changes required for receptor activation and subsequent signal transduction.

The C5aR1 Signaling Pathway

Upon C5a binding, C5aR1 undergoes a conformational change that facilitates its interaction with intracellular signaling partners. The receptor primarily couples to the inhibitory G protein, Gαi, and also engages with β-arrestin proteins.

Gαi-Mediated Signaling

Activation of Gαi by C5aR1 leads to the dissociation of the G protein heterotrimer into Gαi-GTP and Gβγ subunits. These subunits then modulate the activity of various downstream effectors:

-

Inhibition of Adenylyl Cyclase: Gαi-GTP directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Activation of Phosphoinositide 3-Kinase (PI3K): The Gβγ subunit can activate PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases such as Akt.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: C5aR1 activation can lead to the phosphorylation and activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which plays a critical role in cell proliferation, differentiation, and survival.

β-Arrestin-Mediated Signaling and Receptor Regulation

Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the C5aR1 intracellular domains, β-arrestins (β-arrestin 1 and 2) are recruited to the receptor. This interaction has two major consequences:

-

Desensitization: β-arrestin binding sterically hinders further G protein coupling, leading to the termination of G protein-mediated signaling, a process known as desensitization.

-

Internalization: β-arrestins act as scaffold proteins, recruiting components of the endocytic machinery, such as clathrin and AP2, to facilitate the internalization of the receptor into endosomes. This process removes the receptor from the cell surface, further contributing to desensitization.

-

β-Arrestin as a Signaling Scaffold: Beyond their role in receptor regulation, β-arrestins can also act as signal transducers themselves, scaffolding various components of signaling pathways, including the MAPK cascade.

C5aR1 antagonists prevent these signaling events by blocking the initial binding of C5a, thereby keeping the receptor in its inactive conformation.

References

The Discovery and Characterization of Novel C5aR1 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The complement component 5a receptor 1 (C5aR1), also known as CD88, is a G protein-coupled receptor (GPCR) that plays a pivotal role in the innate immune response.[1] Its activation by the potent anaphylatoxin C5a triggers a cascade of pro-inflammatory events, including the chemotaxis of neutrophils and monocytes, and the release of inflammatory molecules.[2][3][4] Dysregulation of the C5a-C5aR1 axis is implicated in a wide array of inflammatory and immune-mediated diseases, making C5aR1 a compelling therapeutic target for drug discovery.[5] This technical guide provides an in-depth overview of the discovery and characterization of novel C5aR1 antagonists, with a focus on data presentation, detailed experimental protocols, and visualization of key processes.

C5aR1 Signaling Pathways

C5aR1 activation initiates downstream signaling through two primary pathways: G-protein dependent and β-arrestin dependent pathways. Understanding these pathways is crucial for designing and characterizing novel antagonists.

Upon C5a binding, C5aR1 couples to Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. More importantly, the dissociation of the Gβγ subunits initiates a signaling cascade that includes the activation of phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). This results in calcium mobilization, activation of protein kinase C (PKC), and the phosphorylation of extracellular signal-regulated kinases (ERK1/2), ultimately leading to cellular responses like chemotaxis, degranulation, and cytokine production.

Alternatively, agonist-bound C5aR1 can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. β-arrestin binding sterically hinders further G-protein coupling, leading to receptor desensitization and internalization. Furthermore, β-arrestins can act as signal transducers themselves, initiating a separate wave of signaling, including the activation of ERK pathways.

Drug Discovery Workflow for C5aR1 Antagonists

The discovery of novel C5aR1 antagonists typically follows a structured workflow, beginning with high-throughput screening and progressing through lead optimization to in vivo validation.

Quantitative Data of Novel C5aR1 Antagonists

The following table summarizes the in vitro potencies of representative C5aR1 antagonists from different chemical classes.

| Compound | Class | Assay | Cell Line | IC50 (nM) | Reference |

| PMX53 | Cyclic Peptide | C5a-induced Ca²⁺ release | Human Neutrophils | 20 | |

| JPE-1375 | Linear Peptidomimetic | C5a-induced Ca²⁺ release | Human Neutrophils | - | |

| Avacopan (CCX168) | Small Molecule | β-arrestin recruitment | CHO-K1 | 0.4 | |

| W-54011 | Small Molecule | C5a-induced Ca²⁺ release | U937 cells | 1.5 | |

| MEDI7814 | Monoclonal Antibody | C5a binding to C5aR1 | HEK293 | 0.3 |

Key Experimental Protocols

Detailed methodologies are essential for the accurate characterization and comparison of novel C5aR1 antagonists.

β-Arrestin-2 Recruitment Assay

This assay is a common high-throughput screening method to identify compounds that block C5a-induced β-arrestin-2 recruitment to C5aR1.

Materials:

-

CHO-K1 cells stably co-expressing human C5aR1 and a β-arrestin-2 fusion protein (e.g., with a reporter enzyme fragment).

-

Recombinant human C5a.

-

Test compounds.

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

-

Substrate for the reporter enzyme.

Procedure:

-

Seed the engineered CHO-K1 cells in a 384-well plate and incubate overnight.

-

Prepare serial dilutions of the test compounds in assay buffer.

-

Add the test compounds to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Add a fixed concentration of C5a (typically at its EC80 concentration) to all wells except the negative control.

-

Incubate for a further period (e.g., 60-90 minutes) at 37°C.

-

Add the reporter enzyme substrate and measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression.

Human Neutrophil Chemotaxis Assay

This functional assay assesses the ability of an antagonist to inhibit the migration of primary human neutrophils towards a C5a gradient.

Materials:

-

Freshly isolated human neutrophils from healthy donors.

-

Chemotaxis chamber (e.g., Boyden chamber or equivalent) with a polycarbonate membrane (e.g., 3-5 µm pore size).

-

Recombinant human C5a.

-

Test compounds.

-

Assay buffer (e.g., RPMI 1640 with 0.5% BSA).

Procedure:

-

Isolate neutrophils from whole blood using density gradient centrifugation.

-

Resuspend the neutrophils in assay buffer.

-

Pre-incubate the neutrophils with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.

-

Add C5a (chemoattractant) to the lower wells of the chemotaxis chamber.

-

Place the membrane over the lower wells.

-

Add the pre-incubated neutrophil suspension to the upper wells.

-

Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator.

-

Remove the membrane, fix, and stain the migrated cells on the lower side of the membrane.

-

Count the number of migrated cells in several high-power fields using a microscope.

-

Calculate the percent inhibition of chemotaxis and determine the IC50 value.

In Vivo Model of C5a-Induced Neutrophilia

This in vivo pharmacodynamic model evaluates the efficacy of C5aR1 antagonists in a living organism.

Animal Model:

-

Male Sprague-Dawley rats or C57BL/6 mice.

Materials:

-

Recombinant human or rodent C5a.

-

Test compound formulated for intravenous (i.v.) or oral (p.o.) administration.

-

Anesthetic.

-

Anticoagulant (e.g., EDTA).

Procedure:

-

Administer the test compound or vehicle control to the animals via the desired route (e.g., i.v. injection).

-

After a specified pre-treatment time (e.g., 15-30 minutes), administer a bolus of C5a (e.g., 10-30 µg/kg) intravenously to induce neutrophilia.

-

Collect blood samples at various time points post-C5a injection (e.g., 0, 15, 30, 60 minutes).

-

Perform a complete blood count (CBC) with differential to determine the number of circulating neutrophils.

-

In some protocols, plasma may be collected to measure levels of inflammatory cytokines like TNF-α using ELISA.

-

Calculate the percentage of neutrophil mobilization relative to the baseline and compare the effect of the test compound to the vehicle control.

References

- 1. C5a receptor - Wikipedia [en.wikipedia.org]

- 2. Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collection - Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Introduction: C5aR1 Signaling in Neuroinflammation

An In-Depth Technical Guide to C5aR1 Antagonist Signaling in Microglia

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the C5a receptor 1 (C5aR1) signaling pathway in microglia and the mechanism by which its antagonists modulate this pathway. As "C5aR1 antagonist 2" is not a standard nomenclature, this document will focus on the well-characterized, potent, and brain-penetrant C5aR1 antagonist, PMX205 , as a representative molecule to explore the core signaling dynamics, experimental validation, and therapeutic potential.

The complement system, a cornerstone of innate immunity, plays a dual role in the central nervous system (CNS). While essential for protective functions like clearing debris, its dysregulation can drive potent neuroinflammatory responses. A key mediator of this inflammatory cascade is the anaphylatoxin C5a, which is generated upon complement activation.[1][2] In the brain, C5a primarily signals through the C5a receptor 1 (C5aR1, also known as CD88), a G protein-coupled receptor (GPCR).[1][3][4]

Microglia, the resident immune cells of the CNS, express low levels of C5aR1 under normal physiological conditions. However, in pathological contexts such as Alzheimer's disease (AD), C5aR1 expression is significantly upregulated on microglia, particularly those associated with amyloid plaques. The engagement of C5aR1 by C5a triggers a cascade of pro-inflammatory events, contributing to a neurotoxic environment and exacerbating disease progression. Consequently, blocking this interaction with C5aR1 antagonists has emerged as a promising therapeutic strategy to mitigate neuroinflammation and its detrimental effects.

The C5a-C5aR1 Pro-inflammatory Signaling Axis in Microglia

Activation of C5aR1 by its ligand C5a initiates a well-defined signaling cascade that polarizes microglia towards a pro-inflammatory phenotype. This pathway is a critical driver of neuroinflammation in various neurodegenerative models.

Key signaling events include:

-

G-Protein Coupling: Upon C5a binding, C5aR1 couples primarily to Gαi, leading to the dissociation of the Gβγ subunit.

-

MAPK Pathway Activation: The pathway robustly activates the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly ERK1/2, which is a central hub for inflammatory gene transcription.

-

Second Messenger Modulation: C5aR1 signaling can influence intracellular levels of cyclic AMP (cAMP).

-

β-Arrestin 2 Recruitment: Like many GPCRs, C5aR1 activation leads to the recruitment of β-arrestin 2, which can mediate both receptor desensitization and downstream signaling events.

-

JAK/STAT Pathway Crosstalk: Evidence suggests that C5a-C5aR1 signaling can synergize with other inflammatory stimuli, such as Aβ, to enhance the phosphorylation and activation of the JAK/STAT3 pathway.

The culmination of these signals results in potent microglial activation, characterized by chemotaxis towards the C5a source, the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), and the expression of genes associated with a neurotoxic, disease-associated microglia (DAM) phenotype.

Mechanism of Action: C5aR1 Antagonism by PMX205

PMX205 is a cyclic hexapeptide that functions as a potent, noncompetitive inhibitor of C5aR1. Unlike competitive antagonists that vie for the same binding site as the endogenous ligand, noncompetitive inhibitors bind to an allosteric site on the receptor. This binding induces a conformational change in C5aR1 that prevents its activation by C5a, effectively shutting down the downstream signaling cascade. Its high oral bioavailability and ability to cross the blood-brain barrier make it a viable candidate for treating CNS disorders.

References

The Role of C5aR1 Antagonism in Neuroinflammation and Alzheimer's Disease: A Technical Guide

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction, neuronal loss, and cognitive decline.[1][2][3] A growing body of evidence implicates neuroinflammation as a critical component in the pathogenesis of AD.[2][4] The complement system, a key player in the innate immune response, has been identified as a significant contributor to this inflammatory cascade. Specifically, the C5a-C5aR1 signaling axis has emerged as a promising therapeutic target to mitigate the detrimental effects of neuroinflammation in AD. This technical guide provides an in-depth overview of the role of the C5a receptor 1 (C5aR1) antagonist in neuroinflammation and Alzheimer's disease, with a focus on quantitative data, experimental protocols, and signaling pathways.

The complement system can be activated by Aβ plaques and neurofibrillary tangles, leading to the production of the potent pro-inflammatory anaphylatoxin, C5a. C5a binds to its primary receptor, C5aR1 (also known as CD88), which is upregulated on microglia, neurons, and endothelial cells in the AD brain. This interaction triggers a cascade of inflammatory responses, including the recruitment and activation of microglia and astrocytes, and the release of pro-inflammatory cytokines, which contribute to neuronal damage. Consequently, inhibiting the C5a-C5aR1 signaling pathway with specific antagonists presents a compelling strategy to dampen neuroinflammation and slow disease progression.

Mechanism of Action of C5aR1 Antagonists

C5aR1 antagonists are molecules that block the binding of C5a to its receptor, thereby preventing the downstream inflammatory signaling cascade. One of the most extensively studied C5aR1 antagonists in the context of AD is PMX205, a cyclic hexapeptide. PMX205 acts as a non-competitive inhibitor of C5aR1. By blocking C5aR1, these antagonists can reduce the activation of glial cells, decrease the production of pro-inflammatory mediators, and ultimately protect neurons from damage. This targeted approach is advantageous as it aims to quell the excessive inflammatory response without completely shutting down the protective functions of the complement system.

Quantitative Data on the Efficacy of C5aR1 Antagonists

Numerous preclinical studies using mouse models of Alzheimer's disease have demonstrated the therapeutic potential of C5aR1 antagonists. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of PMX205 on Neuropathology in AD Mouse Models

| Mouse Model | Treatment Duration | Parameter Measured | % Reduction vs. Vehicle | Reference |

| Tg2576 | 2-3 months | Fibrillar Amyloid Deposits | 49-62% | |

| Tg2576 | 2-3 months | Activated Glia | 42-68% | |

| 3xTg | 3 months | Fibrillar Plaques | Not specified | |

| 3xTg | 3 months | Hyperphosphorylated Tau | 69% | |

| Tg2576 | Not specified | Dystrophic Neurites | Significant reduction | |

| Arctic48 | 2.5 months | Hippocampal Plaque Load | No significant change |

Table 2: Effects of PMX205 on Microglial Activation Markers in Tg2576 Mice

| Marker | Brain Region | % Reduction vs. Vehicle | Reference |

| Iba1 | Hippocampus | ~38% | |

| CD68 | Hippocampus | ~23% | |

| CD11b | Hippocampus | ~65% | |

| CD11c | Hippocampus | ~82% |

Table 3: Effects of C5a and C5aR1 Antagonism on Neuronal Viability

| Cell Type | Treatment | Parameter Measured | Outcome | Reference |

| Primary Mouse Neurons | 100 nM C5a | MAP-2 Staining | Dose-dependent loss | |

| Primary Mouse Neurons | 100 nM C5a + 5 µM fAβ | MAP-2 Staining | Increased loss vs. either alone | |

| Primary Mouse Neurons | 100 nM C5a + 5 µM fAβ + 100 nM PMX53 | MAP-2 Staining | Loss blocked to fAβ level | |

| Primary Neurons from C5aR1 null mice | C5a | MAP-2 Staining | No loss |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the cited studies to evaluate the role of C5aR1 antagonists.

Animal Models and Treatment

-

AD Mouse Models: Studies have utilized various transgenic mouse models that recapitulate aspects of AD pathology, including:

-

Tg2576: Expresses a mutant form of human amyloid precursor protein (APP) and develops amyloid plaques.

-

3xTg-AD: Harbors three mutations (APP Swedish, MAPT P301L, and PSEN1 M146V) and develops both amyloid plaques and tau tangles.

-

Arctic48: Expresses human APP with the Arctic mutation, leading to aggressive amyloid plaque formation.

-

-

C5aR1 Antagonist Administration: The C5aR1 antagonist PMX205 is a cyclic hexapeptide with good oral bioavailability and the ability to cross the blood-brain barrier. In many studies, PMX205 was administered to mice chronically in their drinking water.

Immunohistochemistry and Immunofluorescence

-

Objective: To visualize and quantify neuropathological hallmarks and cellular responses in brain tissue.

-

Protocol Outline:

-

Tissue Preparation: Mice are euthanized, and their brains are collected. The brains are fixed (e.g., with 4% paraformaldehyde), cryoprotected (e.g., in sucrose solutions), and sectioned using a cryostat or microtome.

-

Staining: Brain sections are incubated with primary antibodies specific for targets of interest, such as:

-

Aβ plaques (e.g., using Thioflavin S or antibodies like 6E10).

-

Hyperphosphorylated tau (e.g., AT8 antibody).

-

Microglia (e.g., Iba1, CD68, CD11b).

-

Astrocytes (e.g., GFAP).

-

Dystrophic neurites (e.g., LAMP1).

-

-

Detection: Sections are then incubated with fluorescently labeled secondary antibodies.

-

Imaging and Analysis: Stained sections are imaged using confocal microscopy. Image analysis software (e.g., Imaris) is used to quantify the area and intensity of staining to determine plaque load, glial activation, etc.

-

Behavioral Testing

-

Objective: To assess cognitive function in AD mouse models.

-

Passive Avoidance Task:

-

Apparatus: A two-chambered box with a light and a dark compartment, where the dark compartment is equipped with a grid floor for delivering a mild foot shock.

-

Training: The mouse is placed in the light compartment. When it enters the dark compartment, it receives a mild foot shock.

-

Testing: After a set period (e.g., 24 hours), the mouse is returned to the light compartment, and the latency to enter the dark compartment is measured. Longer latency is interpreted as better memory of the aversive stimulus.

-

-

Y-Maze Task:

-

Apparatus: A Y-shaped maze with three arms.

-

Procedure: A mouse is placed in the center of the maze and allowed to explore freely for a set duration. The sequence of arm entries is recorded.

-

Analysis: The percentage of spontaneous alternations (entering a different arm on each of three consecutive entries) is calculated. A higher percentage of alternations is indicative of better spatial working memory.

-

Primary Neuronal Cell Culture and Viability Assays

-

Objective: To directly assess the effects of C5a and C5aR1 antagonists on neuronal health.

-

Protocol Outline:

-

Cell Culture: Primary cortical neurons are isolated from mouse embryos and cultured in vitro.

-

Treatment: Cultured neurons are treated with various agents, such as fibrillar Aβ, C5a, and C5aR1 antagonists (e.g., PMX53, a close analog of PMX205).

-

Immunocytochemistry for MAP-2: After treatment, neurons are fixed and stained with an antibody against Microtubule-Associated Protein 2 (MAP-2), a marker of neuronal dendrites and cell bodies.

-

Analysis: The loss of MAP-2 staining is quantified as a measure of neuronal injury.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in C5aR1-mediated neuroinflammation and the mechanism of its antagonism.

C5aR1 Signaling in Neuroinflammation

Caption: C5aR1 signaling cascade in Alzheimer's disease.

Mechanism of C5aR1 Antagonist Action

Caption: Inhibition of C5aR1 signaling by an antagonist.

Experimental Workflow for Preclinical Evaluation

References

- 1. C5aR1 antagonism alters microglial polarization and mitigates disease progression in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C5aR1 antagonism suppresses inflammatory glial gene expression and alters cellular signaling in an aggressive Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of C5a–C5aR1 signaling alters the dynamics of AD progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Complement protein C5a enhances the β-amyloid-induced neuro-inflammatory response in microglia in Alzheimer’s disease [ipubli.inserm.fr]

The Structure-Activity Relationship of C5aR1 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The complement component 5a receptor 1 (C5aR1), a classical G protein-coupled receptor (GPCR), is a key mediator of inflammation. Its activation by the potent anaphylatoxin C5a triggers a cascade of pro-inflammatory events, making it a prime therapeutic target for a multitude of inflammatory and autoimmune diseases. Consequently, the development of C5aR1 antagonists has been a major focus of drug discovery efforts for decades. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of various classes of C5aR1 antagonists, from pioneering peptide-based inhibitors to the clinically successful small molecule allosteric modulators. We will explore the chemical scaffolds, binding modes, and the impact of structural modifications on antagonist potency and selectivity. Furthermore, this guide details the experimental protocols for key assays used to characterize these antagonists and presents quantitative data in a structured format to facilitate comparison and aid in future drug design endeavors.

Introduction: The C5a-C5aR1 Axis in Inflammation

The complement system is a critical component of the innate immune system. Upon activation, the C5 component is cleaved into C5a and C5b. C5a, a 74-amino acid peptide, exerts its potent pro-inflammatory effects primarily through binding to C5aR1 (also known as CD88) on the surface of various immune cells, including neutrophils, monocytes, and macrophages.[1] This interaction initiates a signaling cascade that leads to chemotaxis, degranulation, production of reactive oxygen species, and the release of inflammatory cytokines.[2][3] While essential for host defense, dysregulation of the C5a-C5aR1 axis is implicated in the pathogenesis of numerous inflammatory conditions, such as rheumatoid arthritis, psoriasis, inflammatory bowel disease, and ANCA-associated vasculitis.[4][5] Therefore, antagonizing C5aR1 presents a promising therapeutic strategy to mitigate excessive inflammation.

C5aR1 Signaling Pathway

Activation of C5aR1 by C5a leads to the coupling of intracellular G proteins, primarily of the Gαi family. This initiates a downstream signaling cascade involving the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including chemotaxis, enzyme release, and the production of inflammatory mediators. Furthermore, agonist-bound C5aR1 can also recruit β-arrestins, which mediate receptor desensitization and internalization, and can also initiate G protein-independent signaling pathways.

Classes of C5aR1 Antagonists and their Structure-Activity Relationships

C5aR1 antagonists can be broadly categorized into three main classes: peptide-based antagonists, non-peptide small molecule antagonists, and monoclonal antibodies.

Peptide and Peptidomimetic Antagonists

The first C5aR1 antagonists were developed by modifying the C-terminal region of the native C5a peptide. This led to the discovery of cyclic hexapeptide antagonists with improved stability and potency.

2.1.1. Cyclic Hexapeptide Antagonists: The PMX Series

The most well-characterized cyclic hexapeptide antagonists belong to the PMX series, with PMX53 (Ac-Phe-[Orn-Pro-dCha-Trp-Arg]) being a prominent example.

-

Core Scaffold and Cyclization: The cyclic nature of these peptides, formed by a lactam bridge between the ornithine side chain and the C-terminal arginine, is crucial for constraining the conformation and enhancing receptor affinity.

-

Key Residues and their Roles:

-

N-terminal Acetyl-Phenylalanine (Ac-Phe): The acetylated N-terminus protects against enzymatic degradation. The phenylalanine residue contributes to the overall hydrophobicity and binding.

-

Ornithine (Orn) and Proline (Pro): These residues are part of the cyclic core and are important for maintaining the correct backbone conformation.

-

D-cyclohexylalanine (dCha): This unnatural amino acid with its bulky, hydrophobic side chain is a critical determinant of antagonist activity. Replacing it with other residues often leads to a significant loss of potency.

-

Tryptophan (Trp): The indole side chain of tryptophan is essential for high-affinity binding, likely through hydrophobic and aromatic interactions within the receptor binding pocket.

-

Arginine (Arg): The positively charged guanidinium group of arginine is crucial for interacting with negatively charged residues in the receptor, such as Asp282.

-

-

Structure-Activity Relationship of PMX Analogs:

-

Substitution of the extracyclic phenylalanine in PMX53 with a more hydrophobic hydrocinnamate group resulted in PMX205 , which exhibits enhanced in vivo stability and potency.

-

Replacing the arginine residue with hydrophobic residues can still retain reasonable antagonist activity, suggesting that the positive charge is not the sole determinant for interaction at that position.

-

N-methylation of the ornithine Nδ residue is tolerated and can improve pharmacokinetic properties.

-

Binding Mode: PMX53 acts as an orthosteric antagonist , meaning it binds to the same site as the endogenous ligand C5a, thereby competitively inhibiting its action. Crystal structures have revealed that PMX53 nestles into a pocket formed by the transmembrane helices of C5aR1.

Non-Peptide Small Molecule Antagonists

The development of orally bioavailable small molecule antagonists has been a major goal in C5aR1-targeted drug discovery. These compounds can be further classified based on their binding mode.

2.2.1. Allosteric Antagonists

A significant breakthrough in the field was the discovery of non-peptide antagonists that bind to an allosteric site on C5aR1, a site distinct from the C5a binding pocket. This allosteric modulation offers potential advantages in terms of selectivity and safety.

Avacopan (CCX168): Avacopan is the first-in-class, orally administered, selective C5aR1 antagonist approved for the treatment of ANCA-associated vasculitis.

-

Chemical Scaffold: Avacopan is a complex molecule featuring a piperidine core with multiple substituted aromatic rings.

-

Structure-Activity Relationship:

-

The synthesis of avacopan involves a multi-step process, and the specific stereochemistry of the piperidine ring is crucial for its high potency.

-

The M1 metabolite of avacopan, a mono-hydroxylated form, retains similar antagonist efficacy.

-

-

Binding Mode: Crystal structures have shown that avacopan binds to an allosteric pocket located within the transmembrane domain of C5aR1. This binding induces a conformational change in the receptor that prevents C5a from binding and activating it.

Other Allosteric Antagonists: Several other chemical scaffolds have been explored for their allosteric antagonist activity at C5aR1, including benzimidazoles and urea-based derivatives. The SAR for these series often focuses on optimizing substitutions on the aromatic rings to enhance potency and improve pharmacokinetic properties.

2.2.2. Orthosteric Non-Peptide Antagonists

While allosteric modulators have shown great promise, the development of non-peptide orthosteric antagonists remains an active area of research. These compounds aim to mimic the key interactions of the C5a C-terminus within the orthosteric binding pocket.

Monoclonal Antibody Antagonists

Monoclonal antibodies that target either C5a or C5aR1 represent another therapeutic modality.

Avdoralimab (IPH5401): Avdoralimab is a monoclonal antibody that binds to C5aR1 and blocks the binding of C5a. It is currently under investigation for the treatment of various cancers. By inhibiting C5aR1 on myeloid-derived suppressor cells (MDSCs) and neutrophils in the tumor microenvironment, avdoralimab aims to enhance anti-tumor immunity.

Quantitative Data of C5aR1 Antagonists

The following tables summarize the in vitro potencies of selected C5aR1 antagonists from different chemical classes. It is important to note that IC50, EC50, and Ki values can vary depending on the specific assay conditions, cell type, and agonist concentration used.

Table 1: Peptide and Peptidomimetic C5aR1 Antagonists

| Compound | Chemical Class | Assay | Species | IC50 (nM) | Reference(s) |

| PMX53 | Cyclic Hexapeptide | C5a-induced myeloperoxidase release | Human PMNs | 20 | |

| PMX205 | Cyclic Hexapeptide | C5a-induced myeloperoxidase release | Human PMNs | ~20 | |

| JPE-1375 | Linear Peptidomimetic | C5a-induced neutrophil mobilization (in vivo) | Mouse | - |

Table 2: Non-Peptide Small Molecule C5aR1 Antagonists

| Compound | Binding Mode | Chemical Class | Assay | Species | IC50 (nM) | Ki (nM) | EC50 (nM) | Reference(s) |

| Avacopan (CCX168) | Allosteric | Piperidine derivative | C5a-induced β-arrestin recruitment | Human | - | - | - | |

| DF2593A | Allosteric | - | C5a-induced neutrophil migration | Human/Rodent | - | - | - | |

| W54011 | Allosteric | - | C5a-induced β-arrestin recruitment | Human | - | - | - | |

| NDT9513727 | Allosteric | Benzodioxole derivative | C5a-induced β-arrestin recruitment | Human | - | - | - |

Table 3: Monoclonal Antibody C5aR1 Antagonists

| Compound | Target | Assay | Species | IC50 (nM) | Reference(s) |

| Avdoralimab (IPH5401) | C5aR1 | C5a-induced CD11b upregulation | Human | - | |

| MEDI7814 | C5a | C5a-induced CD11b upregulation | Human | 28 |

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays used to characterize C5aR1 antagonists.

In Vitro Assays

4.1.1. Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to C5aR1.

-

Protocol:

-

Prepare membrane homogenates from cells overexpressing C5aR1.

-

In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled C5aR1 ligand (e.g., [¹²⁵I]-C5a) and a range of concentrations of the test antagonist.

-

Incubate at room temperature for a sufficient time to reach equilibrium.

-

Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

4.1.2. Neutrophil Chemotaxis Assay

This functional assay assesses the ability of an antagonist to inhibit C5a-induced migration of neutrophils.

-

Protocol:

-

Isolate primary human neutrophils from the whole blood of healthy donors.

-

Pre-incubate the isolated neutrophils with various concentrations of the C5aR1 antagonist or vehicle control.

-

Place the pre-treated neutrophils in the upper chamber of a transwell plate, which has a porous membrane.

-

Add a solution containing C5a to the lower chamber of the transwell plate.

-

Incubate the plate for a set period (e.g., 1-2 hours) to allow the neutrophils to migrate through the pores towards the C5a gradient.

-

Quantify the number of migrated cells in the lower chamber using a cell counter or a viability assay.

-

Calculate the percentage of inhibition of chemotaxis for each antagonist concentration and determine the IC50 value.

-

4.1.3. Calcium Mobilization Assay

This assay measures the antagonist's ability to block C5a-induced increases in intracellular calcium concentration.

-

Protocol:

-

Load C5aR1-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pre-incubate the cells with different concentrations of the test antagonist.

-

Stimulate the cells with a fixed concentration of C5a.

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

The peak fluorescence intensity corresponds to the maximal intracellular calcium concentration.

-

Determine the IC50 of the antagonist by plotting the inhibition of the C5a-induced calcium response against the antagonist concentration.

-

4.1.4. β-Arrestin Recruitment Assay

This assay quantifies the ability of an antagonist to block C5a-induced recruitment of β-arrestin to the C5aR1.

-

Protocol:

-

Use a commercially available assay system (e.g., PathHunter® β-arrestin assay) that utilizes enzyme fragment complementation.

-

Cells are engineered to express C5aR1 fused to a small enzyme fragment and β-arrestin fused to the larger, complementing enzyme fragment.

-

Upon C5a stimulation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into proximity and forming an active enzyme that generates a chemiluminescent signal.

-

Pre-incubate the cells with the test antagonist before adding C5a.

-

Measure the chemiluminescent signal to quantify β-arrestin recruitment.

-

Determine the IC50 of the antagonist by measuring the inhibition of the C5a-induced signal.

-

In Vivo Assays

4.2.1. C5a-Induced Neutrophil Mobilization in Mice

This pharmacodynamic assay assesses the in vivo efficacy of a C5aR1 antagonist.

-

Protocol:

-

Administer the test antagonist to mice via the desired route (e.g., intravenous, oral).

-

After a specified time, challenge the mice with an intravenous injection of recombinant mouse C5a.

-

Collect blood samples at various time points after the C5a challenge.

-

Perform a differential white blood cell count to determine the percentage of circulating neutrophils.

-

An effective antagonist will inhibit the C5a-induced increase in neutrophil count.

-

4.2.2. C5a-Induced CD11b Upregulation on Neutrophils

This ex vivo assay measures the antagonist's ability to block C5a-induced activation of neutrophils in whole blood.

-

Protocol:

-

Collect whole blood from subjects who have been administered the test antagonist.

-

Stimulate the whole blood samples ex vivo with C5a.

-

Stain the blood cells with a fluorescently labeled antibody against CD11b, a marker of neutrophil activation.

-

Analyze the samples by flow cytometry to quantify the expression of CD11b on the surface of neutrophils.

-

An effective antagonist will reduce the C5a-induced upregulation of CD11b.

-

Conclusion

The development of C5aR1 antagonists has evolved significantly, from early peptide-based compounds to the clinically successful allosteric modulator, avacopan. A thorough understanding of the structure-activity relationships within different chemical classes is paramount for the rational design of novel antagonists with improved potency, selectivity, and pharmacokinetic profiles. The diverse array of in vitro and in vivo assays described in this guide provides a robust toolkit for the comprehensive characterization of these compounds. As our understanding of the nuances of C5aR1 signaling and its role in various diseases continues to grow, so too will the opportunities for developing innovative and effective C5aR1-targeted therapies. The detailed information presented herein aims to serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

C5aR1 Antagonism: A Technical Guide to its Impact on Glial Cell Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of C5a receptor 1 (C5aR1) antagonists in modulating glial cell activation. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, particularly those focused on neuroinflammatory and neurodegenerative diseases. This document details the mechanism of action of C5aR1 antagonists, their effects on microglia and astrocytes, and provides detailed experimental protocols and quantitative data to support further research in this critical area.

Introduction: The C5a-C5aR1 Axis in Neuroinflammation

The complement system, a cornerstone of innate immunity, plays a dual role in the central nervous system (CNS). While essential for clearing cellular debris and pathogens, its dysregulation can lead to chronic inflammation and neuronal damage.[1] A key mediator of this inflammatory cascade is the anaphylatoxin C5a, which exerts its potent pro-inflammatory effects primarily through its G protein-coupled receptor, C5aR1 (also known as CD88).[2]

Under pathological conditions such as Alzheimer's disease, the C5a-C5aR1 signaling axis becomes hyperactive.[1] C5aR1 is expressed at low levels in microglia under normal physiological conditions but is significantly upregulated in activated microglia and other cell types like astrocytes and neurons during neuroinflammation.[1][3] The engagement of C5a with C5aR1 on glial cells triggers a cascade of events, including chemotaxis, the release of pro-inflammatory cytokines, and an overall shift towards a neurotoxic glial phenotype. This makes the C5a-C5aR1 axis a compelling therapeutic target for a range of neurodegenerative disorders.

Mechanism of Action of C5aR1 Antagonists

C5aR1 antagonists are compounds that block the binding of C5a to its receptor, thereby inhibiting the downstream signaling pathways that promote neuroinflammation. These antagonists can be small molecules or peptides. One of the most extensively studied C5aR1 antagonists in the context of neurodegeneration is PMX205 , a cyclic hexapeptide. Another notable antagonist is Avacopan (CCX168) , an orally administered small molecule that has been approved for the treatment of ANCA-associated vasculitis and has been studied for its effects on neutrophil-mediated inflammation.

By blocking C5aR1, these antagonists prevent the activation of intracellular signaling cascades that lead to glial cell activation and the production of inflammatory mediators. This intervention aims to shift the balance from a detrimental, pro-inflammatory glial state to a more homeostatic or even neuroprotective phenotype.

The Impact of C5aR1 Antagonism on Microglial Activation

Microglia, the resident immune cells of the CNS, are central to the neuroinflammatory response. C5aR1 signaling in microglia promotes a pro-inflammatory state. Antagonism of C5aR1 has been shown to significantly alter microglial polarization and function.

Reduction of Pro-inflammatory Microglial Markers

Studies using the C5aR1 antagonist PMX205 in mouse models of Alzheimer's disease have demonstrated a significant reduction in the expression of several microglial activation markers. This indicates a shift away from a reactive, pro-inflammatory phenotype.

| Marker | Cell Type | Model | Treatment | Effect | Reference |

| Iba1 | Microglia | Tg2576 AD Mouse | PMX205 | ~38% reduction in hippocampus | |

| CD68 | Microglia (Lysosomal marker) | Tg2576 AD Mouse | PMX205 | ~23% reduction in hippocampus | |

| CD11b | Microglia | Tg2576 AD Mouse | PMX205 | ~65% reduction in hippocampus | |

| CD11c | Microglia (DAM marker) | Tg2576 AD Mouse | PMX205 | ~82% reduction in hippocampus |

Modulation of Disease-Associated Microglia (DAM) Gene Expression

Single-cell RNA sequencing (scRNA-seq) has revealed that C5aR1 antagonism can significantly alter the gene expression profiles of microglia, particularly suppressing the neurotoxic disease-associated microglial (DAM) signature.

| Gene | Function | Model | Treatment | Effect | p-value | Reference |

| Tyrobp | Signaling adaptor | Arctic AD Mouse | PMX205 | Reduced expression | < 0.05 | |

| Inpp5d | Phosphatase | Arctic AD Mouse | PMX205 | Reduced expression | < 0.0001 | |

| Tnf | Pro-inflammatory cytokine | Arctic AD Mouse | PMX205 | Reduced expression | < 0.05 | |

| Ccl4 | Chemokine | Arctic AD Mouse | PMX205 | Reduced expression | < 0.001 | |

| Apoe | Lipid metabolism | Arctic AD Mouse | PMX205 | Downregulated in DAM1 | - | |

| Trem2 | Signaling receptor | Arctic AD Mouse | PMX205 | Downregulated in DAM1 | - |

Conversely, PMX205 treatment has been shown to upregulate genes associated with homeostatic microglial functions and synaptic plasticity.

The Influence of C5aR1 Antagonism on Astrocyte Activation

Astrocytes, the most abundant glial cell type in the CNS, also play a critical role in neuroinflammation. C5a-C5aR1 signaling can drive astrocytes towards a neurotoxic "A1" phenotype.

Suppression of Neurotoxic Astrocyte Gene Expression

Treatment with PMX205 has been shown to reduce the expression of genes associated with the A1 neurotoxic astrocyte phenotype.

| Gene | Phenotype | Model | Treatment | Effect | Reference |

| Lcn2 | A1 Astrocyte Marker | Arctic AD Mouse | PMX205 | Reduced expression | |

| A1 Astrocyte Genes (unspecified) | Neurotoxic | Arctic AD Mouse | PMX205 | Reduced expression |

It is important to note that while neurotoxic astrocyte gene expression is reduced, pathways associated with protective responses to injury appear to be unchanged by C5aR1 antagonism.

Signaling Pathways Modulated by C5aR1 Antagonism

The binding of C5a to C5aR1 initiates a complex network of intracellular signaling pathways. C5aR1 antagonists prevent the activation of these pro-inflammatory cascades.

C5aR1 Signaling in Glial Cells

C5aR1 is a G protein-coupled receptor that primarily couples to Gαi proteins. Its activation leads to:

-

MAPK Pathway Activation: C5a-C5aR1 engagement leads to the phosphorylation of ERK1/2 and p38 MAPK, which in turn promotes the production of pro-inflammatory cytokines.

-

β-Arrestin Recruitment: C5aR1 activation also leads to the recruitment of β-arrestin 2, which can mediate both receptor desensitization and independent signaling events.

-

Calcium Mobilization and Rho Activation: These pathways are involved in cellular processes like chemotaxis and phagocytosis.

-

JAK/STAT Pathway Interaction in Astrocytes: In astrocytes, C5aR1 signaling can lead to the phosphorylation of STAT3, a key regulator of astrocyte reactivity.

Below is a diagram illustrating the C5aR1 signaling pathway in glial cells and the point of intervention for C5aR1 antagonists.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of C5aR1 antagonists and glial cell activation.

Single-Cell RNA Sequencing (scRNA-seq) of Microglia from Mouse Brain

This protocol outlines the key steps for isolating microglia from adult mouse brain for subsequent single-cell transcriptomic analysis.

Detailed Steps:

-

Tissue Dissociation: Anesthetize and perfuse the mouse with cold PBS. Dissect the brain and remove the meninges. Mechanically dissociate the tissue followed by enzymatic digestion (e.g., with papain or a gentleMACS dissociator).

-

Myelin Removal: Resuspend the cell pellet in a density gradient medium (e.g., 30%/37%/70% Percoll gradient) and centrifuge to separate myelin debris from the cell pellet.

-

FACS Sorting: Resuspend the cell pellet in FACS buffer and stain with fluorescently labeled antibodies against microglial surface markers, typically CD11b (positive) and CD45 (intermediate expression). Sort single, live (DAPI-negative) microglia into 96-well plates containing lysis buffer.

-

Library Preparation and Sequencing: Proceed with a standard scRNA-seq library preparation protocol (e.g., Smart-seq2 for plate-based or a commercial droplet-based platform). This involves reverse transcription, cDNA amplification, tagmentation, and sequencing.

Immunohistochemistry (IHC) for Iba1 and GFAP

This protocol describes the staining of brain sections to visualize microglia (Iba1) and astrocytes (GFAP).

-

Tissue Preparation: Perfuse the mouse with 4% paraformaldehyde (PFA) in PBS. Post-fix the brain in 4% PFA overnight, followed by cryoprotection in a sucrose solution. Embed the brain in OCT compound and prepare 20-50 µm thick cryosections.

-

Antigen Retrieval and Blocking: Wash sections in PBS. Perform antigen retrieval if necessary (though some protocols advise against it for certain endogenous signals). Block non-specific binding by incubating the sections in a blocking solution (e.g., PBS with 5% normal donkey serum and 0.3% Triton X-100) for 1-2 hours at room temperature.

-

Primary Antibody Incubation: Incubate the sections with primary antibodies against Iba1 (for microglia) and GFAP (for astrocytes) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the sections in PBS. Incubate with fluorescently labeled secondary antibodies (e.g., donkey anti-rabbit and donkey anti-chicken) diluted in blocking buffer for 1-2 hours at room temperature in the dark.

-

Mounting and Imaging: Wash the sections in PBS, mount on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI), and image using a confocal microscope.

Microglial Chemotaxis Assay

This assay measures the directed migration of microglia towards a chemoattractant like C5a.

-

Cell Preparation: Isolate primary microglia or use a microglial cell line. Culture the cells to the desired confluency and then detach them.

-

Assay Setup: Use a Boyden chamber or a similar transwell system with a porous membrane (e.g., 8 µm pores). Place the chemoattractant (C5a) in the lower chamber. A C5aR1 antagonist can be added to the upper chamber with the cells to test its inhibitory effect.

-

Cell Seeding: Seed the microglial cells in the upper chamber of the transwell.

-

Incubation: Incubate the plate for a few hours to allow the cells to migrate through the pores towards the chemoattractant.

-

Quantification: After incubation, remove the non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane. Count the number of migrated cells in several fields of view under a microscope. Alternatively, use a fluorescent-based method for quantification.

Conclusion and Future Directions

The evidence strongly suggests that antagonism of the C5a-C5aR1 signaling axis is a promising therapeutic strategy for neuroinflammatory and neurodegenerative diseases. By mitigating the activation of microglia and astrocytes and promoting a more homeostatic CNS environment, C5aR1 antagonists like PMX205 have the potential to slow disease progression and preserve cognitive function.

Future research should focus on:

-

Further elucidating the specific downstream signaling pathways in different glial cell types that are modulated by C5aR1 antagonists.

-

Investigating the long-term efficacy and safety of C5aR1 antagonists in a broader range of neurodegenerative disease models.

-

Exploring the potential for combination therapies that target both C5aR1 and other pathways involved in neuroinflammation.

This technical guide provides a solid foundation for researchers to delve deeper into the therapeutic potential of C5aR1 antagonism in the context of glial cell activation and neurodegeneration.

References

molecular interactions of C5aR1 antagonist 2 with its receptor

An In-Depth Technical Guide to the Molecular Interactions of C5aR1 Antagonist 2 (Compound 6a) with its Receptor

Abstract

The complement component 5a receptor 1 (C5aR1) is a well-validated G protein-coupled receptor (GPCR) target for a host of inflammatory and autoimmune diseases. Its activation by the potent anaphylatoxin C5a triggers a robust pro-inflammatory cascade, making antagonism of this receptor a highly sought-after therapeutic strategy. Recently, a novel series of potent, orally active C5aR1 antagonists were identified, among which "this compound," also referred to as Compound 6a, has demonstrated significant efficacy in preclinical models. This technical guide provides a comprehensive overview of the available data on Compound 6a, focusing on its functional activity, relevant experimental methodologies, and the broader context of its interaction with C5aR1. While the precise chemical structure and specific molecular interactions of Compound 6a have not been publicly disclosed in detail, this document collates all available quantitative data and procedural information to support ongoing research and development in this area.

Introduction to C5aR1 and its Antagonism

The C5a-C5aR1 axis is a critical component of the innate immune system. C5aR1 is primarily expressed on myeloid cells, including neutrophils and monocytes. Upon binding C5a, the receptor activates downstream signaling through two principal pathways: a Gαi-coupled pathway that inhibits adenylyl cyclase and modulates ion channels, and a β-arrestin pathway that mediates receptor internalization, desensitization, and activation of distinct signaling cascades like the ERK/MAPK pathway. This dual signaling capacity leads to potent chemotaxis, degranulation, and production of reactive oxygen species (ROS) and inflammatory cytokines. Given its central role in amplifying inflammation, significant effort has been invested in developing C5aR1 antagonists. These can be broadly categorized as orthosteric antagonists, which compete directly with C5a for binding, and allosteric antagonists, which bind to a separate site to modulate receptor function.

Quantitative Profile of this compound (Compound 6a)

This compound (Compound 6a) is a novel, orally bioavailable small molecule developed by Idorsia Pharmaceuticals[1]. It has demonstrated potent antagonist activity in several key functional assays that measure C5aR1-mediated cellular responses. The available physicochemical and in vitro potency data are summarized below, with a related analogue, Compound 7e, included for comparison.

Table 1: Physicochemical and In Vitro Potency Data for C5aR1 Antagonists

| Property / Assay | This compound (Compound 6a) | C5aR1 Antagonist 1 (Compound 7e) | Reference |

| Molecular Formula | C₂₉H₃₀F₃N₃O₂ | Not Disclosed | [2] |

| Molecular Weight | 509.56 g/mol | Not Disclosed | [2] |

| β-Arrestin-2 Recruitment IC₅₀ | Low nanomolar | Not Disclosed | [1] |

| DISCO Assay IC₅₀ | 21 nM | 38 nM | [2] |

| Neutrophil Migration IC₅₀ | 3 nM | 17 nM | |

| Binding Affinity (Kd) | Not Disclosed | 15 nM |

Note: The DISCO (DiscoverX) assay is a type of β-arrestin recruitment assay.

In Vivo Pharmacodynamic Activity

Compound 6a has demonstrated target engagement and dose-dependent efficacy in vivo. In a rat model of C5a-induced neutrophilia, oral administration of Compound 6a resulted in complete inhibition of both neutrophil count increases and the upregulation of the activation marker CD11b. This confirmation of oral activity and in vivo efficacy underscores its potential as a therapeutic agent for systemic inflammatory conditions.

Molecular Interaction Profile

The specific binding mode of Compound 6a with C5aR1 has not been detailed in publicly available literature. It is unknown whether it acts as an orthosteric or allosteric antagonist. However, insights can be drawn from crystallographic and modeling studies of other small molecule and peptide antagonists.

-

Orthosteric Site: This site, targeted by the endogenous ligand C5a, is also the binding site for peptide-mimetic antagonists like PMX53. It is located within the transmembrane (TM) bundle and involves residues from multiple TM helices and extracellular loops.

-

Allosteric Site: Non-peptide antagonists, such as avacopan (CCX168), bind to an intracellular-facing allosteric pocket, distinct from the C5a binding site.

Given that Compound 6a is a small molecule, it could plausibly target either of these sites. Further structure-activity relationship (SAR) and structural biology studies are required to elucidate its precise mechanism of interaction.

Signaling and Experimental Workflows

C5aR1 Signaling Pathways

C5a binding to C5aR1 initiates two major signaling cascades, G-protein dependent and β-arrestin dependent, which are crucial for its pro-inflammatory effects. Antagonists are designed to block the initiation of these pathways.

Experimental Workflow: Neutrophil Migration Assay

The chemotactic migration of neutrophils towards a C5a gradient is a hallmark of C5aR1 activation. This is commonly measured using a Transwell or Boyden chamber assay.

Experimental Workflow: β-Arrestin Recruitment Assay

The recruitment of β-arrestin to C5aR1 upon agonist stimulation is a key signaling event that can be quantified using technologies like BRET (Bioluminescence Resonance Energy Transfer) or PathHunter (enzyme fragment complementation).

Detailed Experimental Protocols

The following are representative protocols for the key assays used to characterize C5aR1 antagonists, based on established methodologies in the field.

Protocol: Human Neutrophil Chemotaxis Assay

-

Objective: To determine the IC₅₀ of an antagonist for the inhibition of C5a-induced neutrophil migration.

-

Materials:

-

Human whole blood from healthy donors.

-

Dextran T-500 and Ficoll-Paque for neutrophil isolation.

-

RPMI 1640 medium with 0.1% HSA (Human Serum Albumin).

-

Recombinant human C5a (agonist).

-

This compound (test compound).

-

Transwell inserts (3.0 µm pore size, polycarbonate membrane).

-

24-well companion plates.

-

Fluorescent dye (e.g., Calcein-AM) for cell labeling.

-

Fluorescence plate reader.

-

-

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from heparinized human whole blood using dextran sedimentation followed by density gradient centrifugation over Ficoll-Paque. Perform hypotonic lysis to remove any remaining red blood cells. Resuspend purified neutrophils in RPMI + 0.1% HSA at a concentration of 2 x 10⁶ cells/mL.

-

Cell Labeling: Incubate neutrophils with Calcein-AM for 30 minutes at 37°C. Wash cells twice to remove excess dye and resuspend in fresh medium.

-

Compound Preparation: Prepare a serial dilution of this compound in the assay medium.

-

Antagonist Pre-incubation: Mix equal volumes of the labeled neutrophil suspension and the antagonist dilutions. Incubate for 30 minutes at 37°C.

-

Assay Setup: Add 600 µL of assay medium containing C5a (at a pre-determined EC₈₀ concentration, e.g., 2 nM) to the lower wells of the 24-well plate. Place the Transwell inserts into the wells.

-

Migration: Add 100 µL of the pre-incubated neutrophil/antagonist mixture to the top of each Transwell insert.

-

Incubation: Incubate the plate for 60-90 minutes at 37°C in a 5% CO₂ incubator to allow for cell migration.

-

Quantification: After incubation, carefully remove the Transwell inserts. Measure the fluorescence of the medium in the lower chamber using a plate reader with appropriate excitation/emission wavelengths.

-

Data Analysis: Subtract the background fluorescence (wells with no C5a). Plot the antagonist concentration versus the percentage of inhibition of cell migration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol: β-Arrestin 2 Recruitment BRET Assay

-

Objective: To quantify the ability of an antagonist to block C5a-induced recruitment of β-arrestin 2 to C5aR1.

-

Materials:

-

HEK293 cells stably co-expressing C5aR1-Nluc (Nanoluciferase) and mVenus-β-arrestin 2.

-

Assay medium (e.g., Opti-MEM).

-

Recombinant human C5a (agonist).

-

This compound (test compound).

-

Nluc substrate (e.g., furimazine).

-

White, opaque 96-well microplates.

-

Luminescence plate reader capable of simultaneous dual-emission detection (e.g., for 460 nm and 535 nm).

-

-

Procedure:

-

Cell Plating: Seed the engineered HEK293 cells into white 96-well plates and grow overnight to achieve 80-90% confluency.

-

Compound Addition: On the day of the assay, remove the culture medium and replace it with assay medium. Add serial dilutions of this compound to the wells and incubate for 15-30 minutes at 37°C.

-

Agonist Stimulation: Add C5a at a pre-determined EC₈₀ concentration to all wells (except for negative controls).

-

Incubation: Incubate the plate for 30-60 minutes at 37°C.

-

Detection: Add the Nluc substrate according to the manufacturer's instructions.

-

Signal Reading: Immediately read the plate on a BRET-capable plate reader, measuring luminescence at both the donor emission wavelength (~460 nm) and the acceptor emission wavelength (~535 nm).

-

Data Analysis: Calculate the BRET ratio for each well (Acceptor Emission / Donor Emission). Normalize the data to positive (C5a alone) and negative (vehicle) controls. Plot the antagonist concentration versus the normalized BRET signal and fit to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion and Future Directions

This compound (Compound 6a) is a potent, orally active inhibitor of the C5aR1 receptor, demonstrating low nanomolar efficacy in blocking key downstream functional consequences of receptor activation, such as β-arrestin recruitment and neutrophil migration. Its demonstrated in vivo activity in rodent models positions it as a promising candidate for the treatment of C5a-driven inflammatory diseases.

The critical next steps for the research community involve the full disclosure of its chemical structure and the elucidation of its specific molecular binding mode. Determining whether Compound 6a engages the orthosteric or an allosteric site on C5aR1 will be pivotal for understanding its pharmacology and for guiding the development of next-generation antagonists with potentially improved properties, such as biased signaling or longer receptor residence time. Site-directed mutagenesis studies combined with co-crystallography or cryo-EM will be invaluable in mapping its precise interaction footprint on the receptor.

References

- 1. Site-directed mutagenesis to study the role of specific amino acids in the ligand binding domain of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification by Site-directed Mutagenesis of Residues Involved in Ligand Recognition and Activation of the Human A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Modulating the Complement System in CNS Disorders: A Technical Guide to C5aR1 Antagonism

For Researchers, Scientists, and Drug Development Professionals

The complement system, a crucial component of innate immunity, has emerged as a significant player in the pathology of a range of central nervous system (CNS) disorders. Its overactivation can trigger a cascade of inflammatory events, leading to neuronal damage and disease progression. A key mediator in this process is the C5a-C5aR1 signaling axis. This in-depth technical guide explores the therapeutic potential of targeting the C5a receptor 1 (C5aR1) with antagonists to modulate the complement system in the context of CNS diseases.

The C5a-C5aR1 Axis: A Central Player in Neuroinflammation

The anaphylatoxin C5a, a potent pro-inflammatory peptide generated during complement activation, exerts its effects primarily through the G protein-coupled receptor, C5aR1. In the CNS, C5aR1 is predominantly expressed on microglia, the resident immune cells of the brain. Under pathological conditions, C5aR1 expression is significantly upregulated on microglia and can also be found on other cell types like astrocytes and neurons.

Activation of C5aR1 on microglia initiates a cascade of intracellular signaling events, leading to a pro-inflammatory phenotype. This includes the release of inflammatory cytokines such as TNF-α, IL-1β, and IL-6, enhanced chemotaxis, and increased phagocytic activity. This sustained neuroinflammatory response contributes to synaptic dysfunction, neuronal injury, and ultimately, cognitive decline in various CNS disorders.

C5aR1 Antagonists: A Promising Therapeutic Strategy

Blocking the interaction between C5a and C5aR1 with specific antagonists presents a promising therapeutic approach to mitigate neuroinflammation and its detrimental consequences. Several C5aR1 antagonists have been developed and investigated in preclinical models of CNS disorders, demonstrating significant therapeutic benefits.

Quantitative Data on Key C5aR1 Antagonists

The following table summarizes the in vitro potency of prominent C5aR1 antagonists that have been evaluated for CNS applications.

| Antagonist | Type | Target Species | Assay Type | IC50 | Ki | EC50 | Reference |

| PMX53 | Cyclic Hexapeptide | Human | Neutrophil Myeloperoxidase Release | 22 nM | - | - | [1] |

| Human | Neutrophil Chemotaxis | 75 nM | - | - | [1] | ||

| Mouse | C5a-induced Chemotaxis | 0.5 nM | 30 nM | - | [1] | ||

| PMX205 | Cyclic Hexapeptide | Human | C5a Receptor Binding | 31 nM | 19.3 nM | - | [2] |

| Avacopan (CCX168) | Small Molecule | Human | [¹²⁵I]-C5a Binding (U937 cells) | 0.1 nM | - | - | [3] |

| Human | C5a-mediated Chemotaxis (U937 cells) | - | - | 0.2 nM (A₂) | |||

| Human | Calcium Mobilization (U937 cells) | - | - | 0.1 nM (A₂) | |||

| PVB-800218 | Negative Allosteric Modulator | Human | C5a-induced Chemotaxis (iPSC microglia) | 27 nM | - | - |

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant. EC50: Half-maximal effective concentration. A₂: A measure of antagonist potency.

C5aR1 Signaling Pathway and its Antagonism

The binding of C5a to C5aR1 triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways. A key mechanism involves the coupling to inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Furthermore, C5aR1 activation can signal through β-arrestin pathways and activate the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2. In microglia, this signaling converges on the activation of transcription factors like NF-κB, which orchestrates the expression of pro-inflammatory genes.

C5aR1 antagonists, by binding to the receptor, prevent the conformational changes induced by C5a, thereby blocking the initiation of these downstream signaling events. This effectively dampens the pro-inflammatory response of microglia.

Experimental Protocols for Evaluating C5aR1 Antagonists

A systematic evaluation of novel C5aR1 antagonists for CNS disorders involves a series of in vitro and in vivo experiments.

In Vitro Assays

1. Receptor Binding Assay:

-

Objective: To determine the binding affinity (Ki) of the antagonist to C5aR1.

-

Methodology:

-

Use cell membranes from a cell line overexpressing human C5aR1 (e.g., U937 or HEK293 cells).

-

Perform a competitive binding experiment using a radiolabeled C5a analog (e.g., ¹²⁵I-C5a) and varying concentrations of the unlabeled antagonist.

-

Incubate the membranes, radioligand, and antagonist until equilibrium is reached.

-

Separate bound from free radioligand by filtration.

-

Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

2. Chemotaxis Assay:

-

Objective: To assess the functional ability of the antagonist to inhibit C5a-induced cell migration.

-

Methodology:

-

Use primary microglia or a microglial cell line (e.g., BV-2).

-

Place the cells in the upper chamber of a Boyden chamber or a similar migration device.

-

Add C5a as a chemoattractant to the lower chamber.

-

Add varying concentrations of the C5aR1 antagonist to the upper chamber with the cells.

-

Incubate for a sufficient time to allow cell migration (e.g., 4-6 hours).

-

Stain and count the cells that have migrated to the lower side of the membrane.

-

Determine the IC50 value of the antagonist for inhibiting chemotaxis.

-

3. Calcium Mobilization Assay:

-

Objective: To measure the antagonist's ability to block C5a-induced intracellular calcium release.

-

Methodology:

-

Load C5aR1-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Pre-incubate the cells with varying concentrations of the antagonist.

-

Stimulate the cells with C5a.

-

Measure the change in intracellular calcium concentration using a fluorometer or a fluorescence microscope.

-

Determine the IC50 value for the inhibition of calcium mobilization.

-

4. Western Blotting for Signaling Pathway Analysis:

-

Objective: To confirm that the antagonist blocks downstream C5aR1 signaling pathways (e.g., ERK1/2 phosphorylation).

-

Methodology:

-

Culture C5aR1-expressing cells and serum-starve them.

-

Pre-treat the cells with the antagonist for a specified time.

-

Stimulate the cells with C5a for a short period (e.g., 5-15 minutes).

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities to determine the extent of inhibition of ERK1/2 phosphorylation.

-

In Vivo Evaluation in CNS Disorder Models

-

Objective: To assess the therapeutic efficacy of the C5aR1 antagonist in a relevant animal model of a CNS disorder (e.g., Alzheimer's disease, traumatic brain injury, or ischemic stroke).

-

Methodology:

-

Animal Model Selection: Choose a well-characterized animal model that recapitulates key aspects of the human disease, such as the 5XFAD or APP/PS1 mouse models for Alzheimer's disease.

-

Drug Administration: Administer the C5aR1 antagonist to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection, or in drinking water). Treatment can be prophylactic (before disease onset) or therapeutic (after disease manifestation).

-

Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive function, motor skills, or other relevant neurological outcomes. Examples include the Morris water maze for spatial learning and memory, or the rotarod test for motor coordination.

-

Histopathological and Biochemical Analysis: At the end of the treatment period, sacrifice the animals and collect brain tissue for analysis.

-

Immunohistochemistry/Immunofluorescence: Stain brain sections for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), neuronal damage, and disease-specific pathology (e.g., amyloid-beta plaques).

-

ELISA/Western Blotting: Measure the levels of inflammatory cytokines (TNF-α, IL-1β), complement components, and synaptic proteins in brain homogenates.

-

Flow Cytometry: Isolate microglia from the brain and analyze their activation state and C5aR1 expression.

-

-

Preclinical Development Workflow for a Novel C5aR1 Antagonist

The development of a novel C5aR1 antagonist for CNS disorders follows a structured preclinical workflow to ensure a thorough evaluation of its potential.

Conclusion

Targeting the C5a-C5aR1 signaling axis with specific antagonists represents a highly promising therapeutic strategy for a variety of CNS disorders characterized by a significant neuroinflammatory component. The ability of these antagonists to modulate microglial activation and reduce the production of pro-inflammatory mediators offers a novel approach to protect neurons and preserve cognitive function. A rigorous preclinical evaluation, encompassing detailed in vitro characterization and robust in vivo efficacy studies, is essential for the successful translation of these promising compounds into clinical therapies for patients suffering from these devastating neurological conditions. This guide provides a foundational framework for researchers and drug developers to navigate the complexities of developing C5aR1 antagonists for the treatment of CNS disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Modulation of C5a–C5aR1 signaling alters the dynamics of AD progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of C5aR1 Antagonism in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The complement system, a cornerstone of innate immunity, plays a critical role in host defense. However, its dysregulation can fuel a wide array of inflammatory diseases. A key mediator in this process is the anaphylatoxin C5a and its interaction with its primary receptor, C5a receptor 1 (C5aR1). This technical guide delves into the therapeutic potential of targeting the C5a-C5aR1 axis, with a focus on the preclinical evidence supporting the use of C5aR1 antagonists in mitigating inflammatory responses. While specific data for a designated "C5aR1 antagonist 2" is not publicly available, this paper will utilize data from well-characterized antagonists to illustrate the principles and potential of this therapeutic strategy.

The C5a/C5aR1 Signaling Axis in Inflammation

The binding of C5a to C5aR1, a G protein-coupled receptor (GPCR), on the surface of immune cells like neutrophils, macrophages, and mast cells, triggers a cascade of intracellular signaling events.[1] This activation leads to potent pro-inflammatory responses, including chemotaxis, degranulation, and the production of inflammatory cytokines and reactive oxygen species.[1][2] This signaling is implicated in the pathogenesis of numerous autoimmune and inflammatory conditions, such as rheumatoid arthritis, sepsis, and neurodegenerative diseases.[1][3]

The C5a/C5aR1 signaling pathway is a complex network of interactions. Upon ligand binding, C5aR1 couples with G proteins, leading to the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK1/2, JNK, p38) and the phosphoinositide 3-kinase (PI3K)/Akt pathway. These pathways ultimately culminate in the release of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6.

Therapeutic Strategy: C5aR1 Antagonism